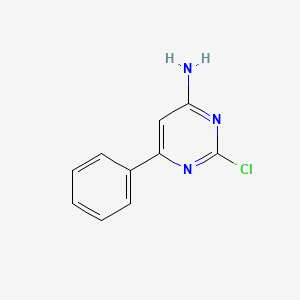

2-Chloro-6-phenylpyrimidin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-8(6-9(12)14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUHZJARRPBHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704387 | |

| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54994-35-3 | |

| Record name | 2-Chloro-6-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-phenylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-6-phenylpyrimidin-4-amine, a substituted pyrimidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The arrangement of a phenyl group, a chloro substituent, and an amine group on the pyrimidine core bestows upon it a unique electronic and steric profile, making it a valuable scaffold for the synthesis of targeted therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to utilize it in rational drug design, as these properties govern its solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we delve into the causality behind the experimental methodologies used to determine these properties, offering a self-validating framework for their assessment. This document is designed to empower researchers with both the foundational data and the practical understanding necessary to effectively incorporate this promising chemical entity into their research and development pipelines.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically named and can be identified by several key descriptors.

-

IUPAC Name: 4-Chloro-6-phenylpyrimidin-2-amine

-

CAS Number: 36314-97-3[1]

-

Molecular Formula: C₁₀H₈ClN₃[1]

-

Molecular Weight: 205.64 g/mol [1]

-

Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl

-

InChI Key: FIPBRZXDWSODDX-UHFFFAOYSA-N[1]

The structural formula, depicted below, reveals a pyrimidine ring substituted at position 2 with an amine group, at position 4 with a chlorine atom, and at position 6 with a phenyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Tabulated Summary

For ease of reference and comparison, the key physicochemical properties of this compound are summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted data.

| Property | Value | Data Type | Source |

| Molecular Weight | 205.64 g/mol | Calculated | PubChem[1] |

| Melting Point | Not reported | Experimental | - |

| Boiling Point | 433.1 °C at 760 mmHg | Predicted | ECHEMI[2] |

| Aqueous Solubility | 29.3 µg/mL (at pH 7.4) | Experimental | PubChem[1] |

| logP (Octanol-Water Partition Coefficient) | 2.5 | Computed (XLogP3-AA) | PubChem[1] |

| pKa (Acid Dissociation Constant) | Not experimentally reported | - | - |

| Flash Point | 215.8 °C | Predicted | ECHEMI[2] |

In-Depth Analysis and Experimental Methodologies

A defining characteristic of a Senior Application Scientist's approach is the understanding that a physical constant is only as reliable as the method used to determine it. In this section, we will not only discuss the significance of each property but also provide detailed, field-proven protocols for their experimental determination. This ensures that researchers can either validate the existing data or reliably generate their own.

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a criterion for purity and can aid in identification. A sharp melting range (typically 0.5-1.0°C) is indicative of a highly pure compound, whereas a broad melting range suggests the presence of impurities.

Current Status for this compound: An extensive search of the available scientific literature and chemical supplier databases did not yield an experimentally determined melting point for this specific compound. While melting points for structurally similar compounds are available, it is scientifically unsound to extrapolate these values.

Workflow for Experimental Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Detailed Protocol for Melting Point Determination:

-

Sample Preparation:

-

Ensure the sample of this compound is a finely ground, dry powder.

-

Tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.

-

-

Instrument Calibration and Setup:

-

Utilize a calibrated digital melting point apparatus. Calibration should be periodically verified with certified standards (e.g., caffeine, vanillin).

-

Set the starting temperature to ambient.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

Insert the capillary tube into the heating block.

-

Set a rapid heating rate (e.g., 10-20°C per minute).

-

Observe the sample and note the approximate temperature at which it melts. This provides a target range for a more precise measurement.

-

Allow the apparatus to cool significantly below this approximate temperature.

-

-

Precise Melting Point Determination:

-

Use a fresh, new capillary with a new sample.

-

Set the plateau temperature to approximately 20°C below the approximate melting point found in the previous step.

-

Once the plateau temperature is reached, set a slow heating rate of 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.

-

Continue heating at the slow rate and record the temperature at which the last solid crystal disappears. This is the completion of melting.

-

The recorded range constitutes the melting point of the sample. For a pure substance, this range should be narrow.

-

Solubility: A Key Determinant of Bioavailability

The solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.

Experimentally Determined Aqueous Solubility: The aqueous solubility of this compound has been experimentally determined to be 29.3 µg/mL at pH 7.4 [1]. This value suggests that the compound has low aqueous solubility, a common characteristic of drug-like molecules that may necessitate formulation strategies to enhance bioavailability.

Workflow for Kinetic Solubility Assay

Caption: Workflow for a Kinetic Solubility Assay.

Detailed Protocol for Kinetic Solubility Determination:

This high-throughput method is ideal for early-stage drug discovery.

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DMSO stock solution to the PBS buffer to achieve a final desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.

-

Seal the plate and incubate at room temperature for a defined period (e.g., 1.5 to 2 hours) with continuous shaking.

-

After incubation, separate any precipitate from the solution by filtration using a solubility filter plate (e.g., 0.45 µm).

-

-

Quantification:

-

Analyze the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quantify the concentration of the dissolved compound by comparing the peak area to a standard curve prepared from the DMSO stock solution.

-

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It describes the partitioning of a neutral compound between an oily (octanol) and an aqueous phase.

Computationally Predicted logP: For this compound, the computed XLogP3-AA value is 2.5 [1]. This value falls within the range typically considered favorable for oral drug candidates, suggesting a good balance between aqueous solubility and lipid membrane permeability.

Workflow for Shake-Flask logP Determination

Caption: Workflow for Shake-Flask logP Determination.

Detailed Protocol for Shake-Flask logP Determination:

This is the traditional and most reliable method for determining logP.

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

-

-

Partitioning Experiment:

-

Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol.

-

Add a known volume of this solution to a separatory funnel containing a known volume of the pre-saturated water.

-

Shake the funnel for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

-

Analysis:

-

Carefully collect samples from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a validated analytical method such as HPLC-UV.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

-

Acid Dissociation Constant (pKa): Understanding Ionization State

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. The ionization state of a drug molecule is critical as it affects its solubility, permeability across biological membranes, and binding to its target protein.

Current Status for this compound: No experimentally determined pKa value for this compound was found in the surveyed literature. The presence of the basic amino group and the nitrogen atoms in the pyrimidine ring suggests the compound will have a basic pKa. High-quality computational tools can provide an estimate, but experimental determination is essential for accurate drug development decisions.

Workflow for Potentiometric Titration for pKa Determination

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol for pKa Determination by Potentiometric Titration:

-

Instrument and Reagent Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain constant ionic strength.

-

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) containing 0.15 M KCl to a known concentration (e.g., 1 mM).

-

If the compound is expected to be basic, the initial solution can be made more acidic (e.g., pH 2-3) with a small amount of HCl.

-

-

Titration:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized titrant (NaOH for an acidic compound, HCl for a basic compound) in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the pH value at the half-equivalence point of the titration curve. The equivalence point is identified as the point of maximum slope on the curve (the inflection point).

-

Conclusion

This compound is a chemical scaffold with considerable potential in drug discovery. This guide has provided a detailed examination of its fundamental physicochemical properties, emphasizing not just the data itself, but the robust experimental methodologies required for their accurate determination. While key experimental values for melting point and pKa are not currently available in the public domain, the protocols outlined herein provide a clear and reliable path for their determination. By integrating this knowledge of its physicochemical characteristics—low aqueous solubility, favorable lipophilicity, and its predicted basic nature—researchers are better equipped to design and execute experiments, formulate this compound effectively, and ultimately, unlock its therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-4-chloro-6-phenylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Importance of Positional Isomerism in Drug Discovery

In the landscape of medicinal chemistry, the precise arrangement of functional groups on a core scaffold is paramount. A subtle shift in a substituent's position can dramatically alter a molecule's physicochemical properties, biological activity, and metabolic stability. This guide focuses on 2-Amino-4-chloro-6-phenylpyrimidine , a key heterocyclic intermediate. It is crucial to distinguish this compound from its isomer, 2-chloro-6-phenylpyrimidin-4-amine, as the placement of the amino and chloro groups dictates its reactivity and utility as a building block in the synthesis of bioactive molecules. This document serves as a comprehensive technical resource for researchers leveraging 2-Amino-4-chloro-6-phenylpyrimidine in their scientific endeavors.

Core Identifiers and Physicochemical Properties

A foundational aspect of working with any chemical compound is the accurate identification and understanding of its fundamental properties. This section provides the key identifiers and physicochemical data for 2-Amino-4-chloro-6-phenylpyrimidine.

Chemical Identity

| Identifier | Value | Source |

| CAS Number | 36314-97-3 | [1][2] |

| IUPAC Name | 4-chloro-6-phenylpyrimidin-2-amine | [1][2] |

| Molecular Formula | C₁₀H₈ClN₃ | [1][2] |

| Molecular Weight | 205.64 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | [2] |

| InChI Key | FIPBRZXDWSODDX-UHFFFAOYSA-N | [2] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | |

| Solubility | 29.3 µg/mL (at pH 7.4) | [2] |

| XLogP3-AA | 2.5 | [2] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 1 |

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-4-chloro-6-phenylpyrimidine is a critical process for its utilization in further chemical transformations. A common and efficient method involves a multi-step synthesis starting from readily available precursors.

Synthetic Workflow

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a urea or guanidine derivative. For 2-Amino-4-chloro-6-phenylpyrimidine, a typical synthetic route starts with the condensation of a phenyl-substituted β-ketoester with guanidine to form the aminopyrimidine core, followed by chlorination.

Caption: Synthetic pathway for 2-Amino-4-chloro-6-phenylpyrimidine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-phenylpyrimidin-4-ol

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl benzoylacetate.

-

Addition of Guanidine: Add guanidine nitrate to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is poured into ice-water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude product is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield pure 2-Amino-6-phenylpyrimidin-4-ol.

Step 2: Synthesis of 2-Amino-4-chloro-6-phenylpyrimidine

-

Chlorination: In a fume hood, cautiously add phosphorus oxychloride (POCl₃) to the 2-Amino-6-phenylpyrimidin-4-ol obtained in the previous step.

-

Heating: Gently heat the reaction mixture under reflux for 2-3 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be purified by column chromatography or recrystallization to afford 2-Amino-4-chloro-6-phenylpyrimidine.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The following information is derived from available Safety Data Sheets (SDS) for 2-Amino-4-chloro-6-phenylpyrimidine.[3]

Hazard Identification

-

Acute Toxicity (Oral): Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles.[3]

-

Skin Protection: Wear protective gloves and a lab coat.[3]

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary.[3]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The 2-amino-4-chloro-6-phenylpyrimidine scaffold is a versatile building block in medicinal chemistry, primarily due to the differential reactivity of the two chlorine-activated positions on the pyrimidine ring. The chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities.

Kinase Inhibitors

The pyrimidine core is a common feature in many kinase inhibitors. The 2-amino group can act as a hydrogen bond donor, while the phenyl group can engage in hydrophobic interactions within the kinase active site. The chloro group at the 4-position serves as a reactive handle to introduce side chains that can target specific regions of the kinase, thereby enhancing potency and selectivity.

Caption: General scheme for the synthesis of kinase inhibitors.

Other Therapeutic Areas

Derivatives of 2-aminopyrimidine have been explored for a wide range of biological activities, including:

-

Antimicrobial Agents: The pyrimidine nucleus is a key component of several antimicrobial drugs.

-

Antiviral Compounds: Modification of the pyrimidine scaffold has led to the development of potent antiviral agents.

-

Central Nervous System (CNS) Active Agents: Certain pyrimidine derivatives have shown activity as modulators of CNS targets.

The synthetic accessibility and the potential for diverse functionalization make 2-Amino-4-chloro-6-phenylpyrimidine a valuable starting material for the discovery of novel therapeutic agents across various disease areas.

Spectroscopic Characterization

While a comprehensive set of publicly available spectra for 2-Amino-4-chloro-6-phenylpyrimidine is limited, the expected spectral characteristics can be predicted based on its structure. Researchers synthesizing this compound should perform their own analytical characterization.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring, the proton on the pyrimidine ring, and the protons of the amino group. The chemical shifts and coupling patterns would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the carbon atoms in the molecule, including the carbons of the pyrimidine and phenyl rings.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (205.64 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amino group, C=N and C=C stretching of the aromatic rings, and C-Cl stretching.

References

A Technical Guide to the Spectral Analysis of 2-Chloro-6-phenylpyrimidin-4-amine

This document provides an in-depth technical guide to the spectroscopic characterization of 2-Chloro-6-phenylpyrimidin-4-amine (C₁₀H₈ClN₃, Molecular Weight: 205.64 g/mol ). As a key heterocyclic scaffold, substituted pyrimidines are integral to drug discovery and materials science, making their unambiguous structural confirmation essential for research and development professionals.[1][2] This guide synthesizes foundational spectroscopic principles with field-proven methodologies to offer a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework.[3] It relies on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can absorb radiofrequency energy at specific frequencies, which are highly sensitive to their local electronic environment.[4]

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical to avoid overwhelming the analyte's signals with solvent protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its tendency to engage in hydrogen bonding, which can help in observing labile protons like those on the amine group. Tetramethylsilane (TMS) is used as an internal standard because its protons are chemically shielded and produce a single, sharp signal at 0.00 ppm, providing a reliable reference point.[3]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Filtration: Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

To confirm the amine protons, a D₂O exchange experiment can be performed. After the initial ¹H spectrum is acquired, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The amine proton signal should disappear or significantly diminish.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of the ¹³C isotope.

-

Logical Workflow for NMR Analysis

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

Data Analysis and Interpretation (Predicted)

¹H NMR Spectrum (Predicted, 400 MHz, DMSO-d₆): The spectrum is expected to show three main groups of signals corresponding to the phenyl, pyrimidine, and amine protons.

-

Phenyl Protons: The five protons on the phenyl ring will likely appear as a complex multiplet between δ 7.40 - 8.10 ppm . The protons ortho to the pyrimidine ring may be shifted further downfield due to the ring's electron-withdrawing nature.

-

Amine Protons (-NH₂): A broad singlet is expected around δ 7.20 - 7.80 ppm . Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon shaking with D₂O.

-

Pyrimidine Proton: The lone proton on the pyrimidine ring (at C-5) is expected to appear as a sharp singlet around δ 6.80 - 7.10 ppm .

¹³C NMR Spectrum (Predicted, 100 MHz, DMSO-d₆): The spectrum should display 8 distinct signals, as two pairs of carbons in the phenyl ring are chemically equivalent.

-

Pyrimidine Carbons: The three carbon atoms of the pyrimidine ring directly bonded to heteroatoms (C-2, C-4, C-6) are expected at the lower end of the aromatic region, typically δ 155 - 170 ppm . The C-5 carbon, bonded to a proton, will be further upfield.

-

Phenyl Carbons: The six carbons of the phenyl ring will appear in the typical aromatic region of δ 125 - 140 ppm . The carbon atom directly attached to the pyrimidine ring (ipso-carbon) will be distinct from the others.[5]

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.40 - 8.10 | Multiplet |

| 7.20 - 7.80 | Broad Singlet |

| 6.80 - 7.10 | Singlet |

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[6] It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the chemical bonds (e.g., stretching, bending), creating a unique spectral fingerprint.[7][8]

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for modern FTIR analysis.[8] It requires minimal to no sample preparation, unlike the traditional KBr pellet method, which involves grinding the sample with potassium bromide powder and pressing it into a disk. With ATR, the solid sample is simply placed onto a crystal (often diamond), ensuring good contact. This eliminates the potential for sample contamination or degradation and provides high-quality, reproducible spectra.

Experimental Protocol: ATR-FTIR

-

Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring complete and uniform contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum of the sample.

Logical Workflow for IR Analysis

Caption: A streamlined workflow for functional group identification using ATR-FTIR.

Data Analysis and Interpretation (Predicted)

The IR spectrum will provide clear evidence for the key functional groups present in this compound.

| Predicted IR Data | |

| Frequency Range (cm⁻¹) | Vibration Type |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch |

| 3100 - 3000 | C-H Stretch |

| 1650 - 1550 | C=N and C=C Stretch |

| 1500 - 1400 | N-H Bend |

| 800 - 600 | C-Cl Stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, medium-sized molecules like the target compound, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[9]

Causality Behind Experimental Choices

Using ESI in positive ion mode is the logical choice for an amine-containing compound. The basic nitrogen atoms of the pyrimidine ring and the amino group are readily protonated, leading to the formation of a stable [M+H]⁺ ion. This provides a direct and accurate measurement of the molecular weight. High-resolution mass spectrometry (HRMS) is invaluable as it can determine the mass with enough accuracy to confirm the elemental composition (C₁₀H₈ClN₃).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.

-

Infusion/Injection: The solution can be directly infused into the mass spectrometer's source via a syringe pump or injected through a liquid chromatography (LC) system.

-

Ionization: The sample solution is passed through a charged capillary at high voltage, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions ([M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the instrument's software generates a mass spectrum, which is a plot of ion intensity versus m/z.

Logical Workflow for Mass Spectrometry Analysis

Caption: Standard workflow for molecular weight and formula confirmation by ESI-MS.

Data Analysis and Interpretation (Predicted)

The ESI mass spectrum is expected to be relatively simple and highly informative.

-

Molecular Ion Peak ([M+H]⁺): The molecular formula is C₁₀H₈ClN₃. The monoisotopic mass is 205.04. The protonated molecule [M+H]⁺ will therefore appear at m/z 206.05 .

-

Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic isotopic signature. Alongside the primary [M+H]⁺ peak at m/z 206, a second peak, [M+H+2]⁺, will be observed at m/z 208 with an intensity approximately one-third (32%) that of the m/z 206 peak. This pattern is definitive proof of the presence of a single chlorine atom in the molecule.

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation may occur. Plausible fragmentation pathways could include the loss of HCl (a neutral loss of 36 Da) or the cleavage of the phenyl group (a loss of 77 Da).

| Predicted Mass Spectrometry Data (ESI+) | |

| m/z (Predicted) | Relative Intensity |

| 206.05 | 100% |

| 208.05 | ~32% |

Conclusion

The comprehensive analysis using NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. NMR spectroscopy defines the carbon-hydrogen skeleton and the specific arrangement of substituents. IR spectroscopy confirms the presence of key functional groups, particularly the primary amine and aromatic systems. Finally, mass spectrometry verifies the molecular weight and elemental formula, with the chlorine isotope pattern serving as a definitive marker. Together, these techniques provide the unambiguous evidence required by researchers, scientists, and drug development professionals to confidently proceed with their work.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. impact.ornl.gov [impact.ornl.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Pyrimidinamine, 4-chloro-6-methyl- [webbook.nist.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

A Theoretical and Comparative Guide to the Molecular Structure and Conformation of 2-Chloro-6-phenylpyrimidin-4-amine

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-phenylpyrimidin-4-amine stands as a significant scaffold in medicinal chemistry, forming the basis for a multitude of targeted therapeutic agents.[1][2] Understanding its three-dimensional structure and conformational dynamics is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of a dedicated crystal structure for this specific molecule, this paper presents a robust theoretical and comparative approach. We leverage high-resolution crystallographic data from analogous structures, detailed computational modeling, and established spectroscopic methodologies to construct a validated model of its structural and dynamic properties. The protocols and analyses herein are designed to serve as a foundational resource for researchers engaged in the development of pyrimidine-based therapeutics.

Introduction: The Significance of the 2-Phenylpyrimidin-4-amine Scaffold

The pyrimidine ring is a cornerstone heterocycle in the development of novel therapeutics, largely due to its presence in the nucleobases of DNA and RNA.[3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The substitution of a phenyl group at the 6-position of the pyrimidine core, as seen in this compound, introduces a critical conformational element: the torsion angle between the pyrimidine and phenyl rings. This dihedral angle significantly influences the molecule's overall shape, its ability to interact with biological targets, and consequently, its pharmacological profile. A thorough understanding of the factors governing this conformation is therefore not merely academic but a critical component of drug discovery.

This guide will first establish a baseline molecular geometry for this compound through a comparative analysis of closely related crystal structures. Subsequently, we will detail a rigorous computational workflow to explore its conformational landscape, including the determination of the rotational energy barrier of the C6-phenyl bond. Finally, we will outline established spectroscopic methods that can be employed to validate the theoretical models in a laboratory setting.

Comparative Analysis of Molecular Structure: Insights from Analogous Crystal Structures

While a crystal structure for this compound is not publicly available, the Cambridge Structural Database (CSD) contains crystallographic data for structurally similar compounds.[2][4] By examining these structures, we can infer key geometric parameters for our target molecule.

A pertinent analogue is 2-Chloro-6-methylpyrimidin-4-amine.[5][6] Its crystal structure reveals a planar pyrimidine ring, a common feature for aromatic heterocycles. The bond lengths and angles within the pyrimidine core are consistent with those of other substituted pyrimidines. Another informative structure is that of 2-Chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine, which showcases the influence of additional substituents on the ring geometry and intermolecular interactions.[7]

Table 1: Predicted Geometric Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value Range | Rationale |

| C-Cl Bond Length | 1.73 - 1.75 Å | Based on typical C(sp²)-Cl bond lengths in chlorinated pyrimidines. |

| C-N (ring) Bond Lengths | 1.32 - 1.39 Å | Consistent with aromatic C-N bonds in heterocyclic systems. |

| C-C (ring) Bond Lengths | 1.38 - 1.41 Å | Typical for aromatic C-C bonds within the pyrimidine ring. |

| C6-C(phenyl) Bond Length | 1.48 - 1.50 Å | Standard C(sp²)-C(sp²) single bond length. |

| Pyrimidine Ring Angles | 115 - 125 ° | Typical for a six-membered aromatic heterocycle. |

| Dihedral Angle (C-C-N-C) | ~0° | The pyrimidine ring is expected to be planar. |

These parameters provide a solid foundation for constructing a reliable 3D model of this compound for further computational analysis.

Computational Investigation of Conformational Landscape

To elucidate the conformational preferences of this compound, a multi-step computational workflow is recommended. This approach combines the efficiency of molecular mechanics with the accuracy of quantum mechanical methods.

Workflow for Conformational Analysis

Caption: A robust workflow for the computational conformational analysis of this compound.

Step-by-Step Experimental Protocol: Computational Analysis

Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation:

-

Construct the 2D structure of this compound using a molecular editor.

-

Convert the 2D structure to a preliminary 3D model using a standard molecular mechanics force field (e.g., MMFF94).[8]

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotation around the C6-phenyl bond.

-

The key dihedral angle to vary is C5-C6-C1'-C2' (where C1' and C2' are atoms of the phenyl ring).

-

Utilize a molecular mechanics force field for this initial scan to efficiently identify low-energy conformers.

-

-

DFT Geometry Optimization:

-

Take the low-energy conformers identified in the previous step as starting points for more accurate quantum mechanical calculations.

-

Perform full geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This level of theory provides a good balance between accuracy and computational cost for organic molecules.[9]

-

Ensure that the optimization converges to a true minimum on the potential energy surface by performing a frequency calculation and confirming the absence of imaginary frequencies.

-

Protocol 2: Calculation of the Rotational Energy Barrier

-

DFT Potential Energy Scan:

-

Using the optimized lowest-energy conformer, perform a relaxed potential energy surface scan by systematically rotating the C6-phenyl dihedral angle (C5-C6-C1'-C2') in small increments (e.g., 10-15 degrees) from 0 to 360 degrees.

-

At each step of the scan, allow all other geometric parameters to relax.

-

This will generate an energy profile for the rotation, revealing the energy barriers between different conformations.

-

-

Analysis of the Rotational Barrier:

-

The rotational barrier is the energy difference between the lowest-energy (ground state) conformation and the highest-energy (transition state) conformation.

-

Studies on similar phenyl-substituted heterocycles suggest that the rotational barrier is influenced by steric hindrance and electronic effects between the two rings.[10][11] For 2-phenylpyridine, the rotational barrier is relatively low, suggesting that multiple conformations may be accessible at room temperature.[12]

-

Expected Conformational Preferences

The primary conformational degree of freedom in this compound is the rotation around the C6-phenyl bond. The key factor governing this rotation is the steric interaction between the hydrogen atom at the C5 position of the pyrimidine ring and the hydrogen atoms at the ortho positions of the phenyl ring.

It is anticipated that the lowest energy conformation will be one where the phenyl ring is twisted relative to the pyrimidine ring to minimize these steric clashes. A completely planar conformation is likely to be a high-energy transition state. The precise dihedral angle of the minimum energy conformer and the height of the rotational barrier can be accurately determined using the computational workflow described above.

Spectroscopic Validation of the Conformational Model

While computational methods provide a powerful predictive tool, experimental validation is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly valuable technique for studying molecular conformation in solution.

1H and 13C NMR Spectroscopy

The chemical shifts of the protons and carbons in this compound are sensitive to the molecule's conformation.

-

1H NMR: The chemical shifts of the ortho-protons on the phenyl ring are expected to be particularly sensitive to the dihedral angle between the rings. A more twisted conformation would likely result in a different chemical shift compared to a more planar one due to changes in the anisotropic effects of the pyrimidine ring.

-

13C NMR: The chemical shifts of the carbon atoms in both the pyrimidine and phenyl rings can also provide conformational information.[13][14]

Protocol 3: NMR Spectroscopic Analysis

-

Sample Preparation:

-

Dissolve a small amount of synthesized this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

-

Data Acquisition:

-

Comparison with Theoretical Predictions:

-

The experimental chemical shifts can be compared with theoretical chemical shifts calculated using the GIAO (Gauge-Including Atomic Orbital) method at the same level of DFT theory used for the geometry optimization.[14] A good correlation between the experimental and calculated chemical shifts would provide strong evidence for the validity of the computed lowest-energy conformation.

-

Advanced NMR Techniques: Nuclear Overhauser Effect (NOE) Spectroscopy

For a more direct probe of through-space interactions and, therefore, conformation, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed.

Protocol 4: NOESY for Conformational Elucidation

-

Data Acquisition:

-

Acquire a 2D NOESY spectrum of the sample.

-

-

Analysis:

-

Look for cross-peaks between the protons on the pyrimidine ring (specifically H5) and the ortho-protons of the phenyl ring.

-

The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons. The presence and relative intensity of these cross-peaks can provide direct evidence for the preferred orientation of the phenyl ring relative to the pyrimidine ring in solution.[7]

-

Caption: A workflow for the spectroscopic validation of the computationally derived conformational model of this compound.

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to understanding the molecular structure and conformation of this compound. By integrating comparative analysis of existing crystallographic data with rigorous computational modeling and established spectroscopic techniques, researchers can develop a highly reliable model of this important medicinal chemistry scaffold. The detailed protocols provided herein offer a practical framework for scientists in drug discovery to elucidate the structural and dynamic properties of this and other pyrimidine-based compounds, ultimately facilitating the design of more potent and selective therapeutic agents. The principles of this integrated approach are broadly applicable to the conformational analysis of a wide range of flexible molecules where experimental structural data may be limited.

References

- 1. mdpi.com [mdpi.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Conformational analysis and molecular modeling of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-Chloro-6-methylpyrimidin-4-amine | C5H6ClN3 | CID 312629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-phenylpyrimidin-4-amine

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Chloro-6-phenylpyrimidin-4-amine, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this molecule is paramount for its successful application, from early-stage screening to formulation development. This document delves into the theoretical underpinnings and practical methodologies for characterizing these essential attributes.

Introduction to this compound

This compound belongs to the class of aminopyrimidines, a heterocyclic scaffold prevalent in a wide array of biologically active compounds. The strategic placement of a chloro group, a phenyl ring, and an amine moiety on the pyrimidine core imparts a unique combination of chemical reactivity and potential for molecular interactions. A foundational understanding of its solubility and stability is the first step toward unlocking its therapeutic potential.

Molecular Structure:

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters provide initial insights into the molecule's behavior in various environments.

| Property | Value | Source |

| IUPAC Name | 4-chloro-6-phenylpyrimidin-2-amine | PubChem[1] |

| Molecular Formula | C₁₀H₈ClN₃ | PubChem[1] |

| Molecular Weight | 205.64 g/mol | PubChem[1] |

| XLogP3-AA | 2.5 | PubChem[1] |

| Aqueous Solubility | 29.3 µg/mL (at pH 7.4) | PubChem[1] |

The experimental aqueous solubility of 29.3 µg/mL at physiological pH suggests that this compound is a poorly soluble compound. This characteristic necessitates a detailed investigation of its solubility profile under various conditions to support formulation and preclinical development.

Comprehensive Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. A multi-faceted approach, encompassing both kinetic and thermodynamic solubility assessments, is essential for a complete understanding.

Theoretical Considerations: Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It is typically measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer, with the point of precipitation being the kinetic solubility limit.[2][3] This method is rapid and requires minimal compound, making it ideal for early discovery.[4]

Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound in a given solvent system.[4] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period, typically 24-48 hours.[2][5] This measurement is crucial for lead optimization and formulation development as it reflects the maximum concentration achievable under equilibrium conditions.

Experimental Protocols for Solubility Determination

A robust assessment of solubility involves a systematic workflow. The following protocols outline the steps for determining both kinetic and thermodynamic solubility.

This protocol describes a high-throughput method for determining kinetic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[4]

-

Detection:

-

Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[3]

-

UV/LC-MS: Alternatively, centrifuge the plate to pellet any precipitate, and analyze the supernatant by UV-Vis spectrophotometry or LC-MS to quantify the dissolved compound.[2]

-

The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, and 9).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[2][5]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

pH Measurement: Measure the final pH of each solution.

Comprehensive Stability Assessment

The chemical stability of a drug candidate is a critical attribute that influences its shelf-life, safety, and efficacy. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][6][7][8]

Theoretical Considerations: Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The chloro substituent at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, leading to the formation of the corresponding 2-hydroxy-6-phenylpyrimidin-4-amine.

-

Oxidation: The electron-rich aminopyrimidine ring and the phenyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.[6]

-

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to photochemical reactions. For aminopyrimidines, this can result in complex degradation pathways.[2]

-

Thermal Degradation: Elevated temperatures can provide the energy required to overcome activation barriers for various degradation reactions.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions, in accordance with ICH guidelines.[7]

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |

| Thermal Degradation | Solid State | 80°C | 1, 2, 4 weeks |

| Photostability | ICH Option 2 (Xenon lamp) | Room Temperature | As per ICH Q1B |

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, use the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 2.

-

Time Points: At each specified time point, withdraw an aliquot of the sample.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) should be used to identify the structures of the major degradants.

Data Interpretation and Reporting

The results from the solubility and stability studies should be meticulously documented and interpreted.

Solubility Data:

-

Present the kinetic and thermodynamic solubility data in a clear tabular format, including the pH of the buffer systems used.

-

A pH-solubility profile should be generated to understand the ionization behavior of the compound and its impact on solubility. As an amine-containing compound, the solubility of this compound is expected to be higher at lower pH due to the protonation of the basic nitrogen atoms.[9]

Stability Data:

-

Quantify the percentage of the parent compound remaining at each time point under each stress condition.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways based on the identified structures.

-

The results will inform the selection of appropriate storage conditions, compatible excipients for formulation, and the shelf-life of the drug substance and product.

Conclusion

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and theoretical considerations, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. A thorough understanding of these fundamental physicochemical properties is a cornerstone of successful pharmaceutical development.

References

- 1. scialert.net [scialert.net]

- 2. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]

- 4. Pyrimidine Synthesis and Degradation | PDF [slideshare.net]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

Biological activity screening of novel 2-Chloro-6-phenylpyrimidin-4-amine derivatives

An In-depth Technical Guide to the Biological Activity Screening of Novel 2-Chloro-6-phenylpyrimidin-4-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the biological activity screening of novel this compound derivatives. We will move beyond rote protocols to explore the scientific rationale behind experimental design, ensuring a robust and insightful screening cascade. Our focus is on generating high-quality, reproducible data to accelerate the identification of promising lead compounds for further drug development.

Introduction: The Therapeutic Potential of Phenylpyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutics, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the phenyl group and the reactive chloro-substituent provides a unique opportunity for synthetic elaboration and targeted biological evaluation.

Foundational Chemistry: Synthesis of this compound Derivatives

A robust biological screening campaign begins with the efficient and scalable synthesis of the compound library. The general synthetic route to this compound derivatives is a well-established multi-step process.

General Synthetic Protocol

-

Condensation: The synthesis typically commences with the Claisen condensation of a substituted acetophenone with diethyl oxalate to yield an intermediate ethyl 2,4-dioxo-4-phenylbutanoate.

-

Cyclization: This intermediate is then cyclized with guanidine hydrochloride in the presence of a base, such as sodium ethoxide, to form the core pyrimidine ring, yielding a 2-amino-6-phenylpyrimidin-4-ol.

-

Chlorination: The hydroxyl group at the 4-position is subsequently converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

-

Amination: The final step involves the nucleophilic substitution of the chloro group at the 2-position with a variety of primary or secondary amines to generate the desired 2-substituted-amino-6-phenylpyrimidin-4-amine derivatives.

This synthetic strategy allows for the creation of a diverse library of compounds by varying the substituents on the starting acetophenone and the amine used in the final step.

Biological Activity Screening Cascade: A Multi-tiered Approach

A successful screening cascade is designed to efficiently identify and prioritize compounds with the desired biological activity while minimizing false positives and negatives. We advocate for a tiered approach, starting with broad-based cellular assays and progressing to more specific mechanistic and target-based assays.

Tier 1: Primary Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of relevant human cancer cell lines. This provides a first pass indication of their potential as anticancer agents.

A representative panel should include cell lines from different cancer types to identify broad-spectrum activity or potential selectivity. A common starting panel includes:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

A549: Non-small cell lung cancer

-

HeLa: Cervical cancer

-

HepG2: Hepatocellular carcinoma

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Tier 2: Mechanistic and Target-Based Assays

Compounds that demonstrate significant cytotoxicity in the primary screen are advanced to Tier 2 for further investigation into their mechanism of action. Based on the known activities of similar pyrimidine derivatives, a key area of investigation is their potential as kinase inhibitors.

Many pyrimidine-based compounds are known to target protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.

Recommended Kinase Targets:

-

EGFR (Epidermal Growth Factor Receptor): Frequently overexpressed in various cancers.

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key regulator of angiogenesis.

-

CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Step-by-Step Protocol:

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

-

Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value for each compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table to facilitate comparison and identification of structure-activity relationships (SAR).

Table 1: Summary of Biological Activity Data for this compound Derivatives

| Compound ID | R-group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | EGFR IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |

| 1a | -H | >100 | >100 | >100 | >100 |

| 1b | -CH₃ | 55.2 | 78.1 | 45.8 | 62.3 |

| 1c | -OCH₃ | 21.5 | 33.7 | 15.2 | 28.9 |

| 1d | -Cl | 8.9 | 12.4 | 5.1 | 9.7 |

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Caption: High-level overview of the drug discovery workflow.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to the biological activity screening of novel this compound derivatives. By following this multi-tiered strategy, researchers can efficiently identify and characterize promising lead compounds. Future work should focus on expanding the panel of cell lines and kinase targets, as well as initiating in vivo studies for the most potent and selective compounds. A thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead candidates will also be crucial for their successful development into clinical therapeutics.

The Versatile Scaffold: A Technical Guide to 2-Chloro-6-phenylpyrimidin-4-amine in Medicinal Chemistry

Introduction: The Pyrimidine Core in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, offering a rich tapestry of chemical diversity and biological activity.[1] Among these, the pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutics.[2][3] Its structural resemblance to the purine bases of DNA and RNA allows for critical interactions with a multitude of biological targets, particularly the ATP-binding sites of kinases.[4][5] The 2-aminopyrimidine motif, in particular, is a privileged structure capable of forming key hydrogen bond interactions within the hinge region of many kinases, a feature exploited in numerous FDA-approved drugs.[6]

This technical guide focuses on a specific, highly versatile pyrimidine derivative: 2-chloro-6-phenylpyrimidin-4-amine . The strategic placement of its functional groups—a reactive chlorine atom at the 2-position, a primary amine at the 4-position, and a phenyl group at the 6-position—creates a scaffold ripe for chemical modification and optimization. The chlorine atom serves as a key handle for introducing diverse substituents via cross-coupling reactions, while the amino and phenyl groups provide foundational interactions with target proteins and can be further modified to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide will provide an in-depth exploration of the synthesis of this core scaffold, its subsequent derivatization through key chemical reactions, and its application in the development of inhibitors for various therapeutic targets, supported by experimental protocols, structure-activity relationship (SAR) data, and mechanistic insights.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a multi-step process that begins with the construction of the pyrimidine ring, followed by strategic functionalization. A common and efficient route involves the initial synthesis of a di-chlorinated intermediate, 2,4-dichloro-6-phenylpyrimidine, followed by a regioselective amination.

Step 1: Synthesis of 2,4-Dichloro-6-phenylpyrimidine

The initial pyrimidine ring is typically formed through a condensation reaction, followed by chlorination.

Caption: Synthesis of the dichlorinated pyrimidine intermediate.

Step 2: Regioselective Amination

With the 2,4-dichloro-6-phenylpyrimidine intermediate in hand, the next critical step is the regioselective introduction of an amino group at the 4-position. The chlorine atom at the C4 position of the pyrimidine ring is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This inherent reactivity difference allows for a controlled, regioselective amination.

Caption: Regioselective amination to yield the core scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of similar aminopyrimidines.

Part A: 4-Methyl-6-phenylpyrimidin-2(1H)-one

-

To a solution of benzoylacetone (1 equivalent) in a suitable solvent such as ethanol, add urea (1.1 equivalents) and a catalytic amount of a strong acid (e.g., HCl).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting solid is triturated with water, filtered, and dried to yield the pyrimidinone product, which can be used in the next step without further purification.

Part B: 2,4-Dichloro-6-phenylpyrimidine

-

To the crude 4-methyl-6-phenylpyrimidin-2(1H)-one, add phosphorus oxychloride (POCl3) (5-10 equivalents) and a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

-

Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2,4-dichloro-6-phenylpyrimidine.

Part C: this compound

-

Dissolve 2,4-dichloro-6-phenylpyrimidine (1 equivalent) in a suitable solvent such as isopropanol or dioxane.

-

Add a solution of ammonia in the same solvent (e.g., 7N NH3 in methanol, 2-3 equivalents) or bubble ammonia gas through the solution.

-

Heat the reaction in a sealed vessel at a temperature ranging from 80-120 °C. The reaction progress should be monitored by LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting residue can be purified by crystallization or column chromatography to yield the final product, this compound.[7][8]

II. Derivatization of the Scaffold: Gateway to Chemical Diversity

The this compound scaffold is primed for diversification. The chlorine atom at the C2 position is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of a vast array of aryl, heteroaryl, and amino substituents, respectively, enabling extensive exploration of the chemical space around the core.

Caption: Key derivatization pathways for the core scaffold.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for installing new carbon-carbon bonds. In the context of the this compound scaffold, this reaction is used to replace the C2-chlorine with various aryl or heteroaryl groups, which is a common strategy in the development of kinase inhibitors.[4][9]

General Protocol for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Na2CO3, 2-3 equivalents).[10][11]

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O, toluene/ethanol/H2O).[9]

-

Heat the reaction mixture to 80-110 °C, or utilize microwave irradiation (e.g., 100-150 °C for 15-30 minutes) for accelerated reaction times.[4][9]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-phenylpyrimidin-4-amine derivative.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the C2 position. This creates a 2,4-diaminopyrimidine scaffold, another key pharmacophore in medicinal chemistry.[5][10]

General Protocol for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equivalents).[5][12]

-

Add degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

-

Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to afford the N2-substituted-6-phenylpyrimidine-2,4-diamine.

III. Applications in Medicinal Chemistry: Targeting Disease Pathways

The this compound scaffold has been successfully employed to generate potent and selective inhibitors for a range of therapeutic targets, particularly in oncology.

A. Kinase Inhibitors

The pyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors.[6] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[5] Derivatives of this compound have been developed as potent inhibitors of several kinases.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. A series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were developed as dual inhibitors of CDK6 and CDK9.[13] The 2-aminopyridine moiety, installed via a Buchwald-Hartwig type reaction, was crucial for potent activity.

| Compound | R Group (at C5) | CDK6 IC50 (nM) | CDK9 IC50 (nM) | Antiproliferative (HCT116) IC50 (µM) |

| Lead Cpd | H | 25 | 15 | 0.21 |

| 66 | Cl | 8 | 6 | 0.08 |

Data adapted from relevant studies on CDK inhibitors.[13]

Caption: Mechanism of cell cycle arrest by CDK inhibitors.

B. USP1/UAF1 Deubiquitinase Inhibitors